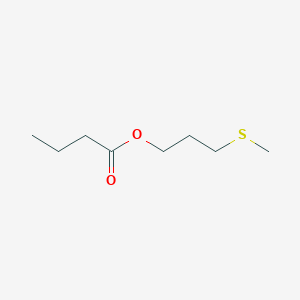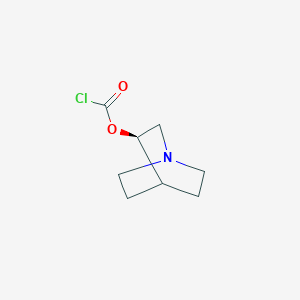
Dacriniol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dacriniol is a chemical compound that has been gaining attention in the scientific community due to its potential application in research. This compound is known for its ability to bind to specific receptors in the body, which makes it a valuable tool for studying various physiological and biochemical processes. In
Wirkmechanismus
Dacriniol binds to the GPR88 receptor and activates it, which leads to downstream signaling events. The exact mechanism of action of dacriniol is not fully understood, but it is thought to involve the activation of G proteins and the subsequent activation of intracellular signaling pathways.
Biochemische Und Physiologische Effekte
Dacriniol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that dacriniol can increase the release of dopamine in the brain, which suggests that it may have potential as a treatment for disorders such as Parkinson's disease. Dacriniol has also been shown to have anxiolytic effects in animal models, which suggests that it may have potential as a treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dacriniol in lab experiments is its selectivity for the GPR88 receptor. This selectivity allows researchers to study the function of this receptor in isolation, without the confounding effects of other receptors. However, one limitation of using dacriniol is that it is a relatively new compound, and its long-term effects on the body are not fully understood.
Zukünftige Richtungen
There are several future directions for research on dacriniol. One area of research is the development of new compounds that are structurally similar to dacriniol but have improved pharmacokinetic properties. Another area of research is the study of the long-term effects of dacriniol on the body, particularly in terms of its potential as a treatment for neurological and psychiatric disorders. Finally, there is a need for further research on the mechanism of action of dacriniol, particularly with regard to its downstream signaling pathways.
Synthesemethoden
Dacriniol is synthesized through a complex chemical process that involves several steps. The starting material for the synthesis is 2-nitrobenzaldehyde, which is converted to 2-amino-5-nitrobenzoic acid through a series of reactions. The 2-amino-5-nitrobenzoic acid is then treated with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminopyridine to form dacriniol.
Wissenschaftliche Forschungsanwendungen
Dacriniol has been used in scientific research to study various physiological and biochemical processes. One of the main applications of dacriniol is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of receptors that are involved in many physiological processes, including vision, taste, and smell. Dacriniol is a selective agonist for the GPR88 receptor, which makes it a valuable tool for studying the function of this receptor.
Eigenschaften
CAS-Nummer |
18523-77-8 |
|---|---|
Produktname |
Dacriniol |
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
4-(3-hydroxypropyl)-2-methoxy-6-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C15H22O3/c1-11(2)6-7-13-9-12(5-4-8-16)10-14(18-3)15(13)17/h6,9-10,16-17H,4-5,7-8H2,1-3H3 |
InChI-Schlüssel |
XNCBXKQYJPVPAP-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)CCCO)OC)O)C |
Kanonische SMILES |
CC(=CCC1=C(C(=CC(=C1)CCCO)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















